1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid
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Overview
Description
1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolo[1,2-a][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles or diazepines under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it useful in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
1-oxo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid is structurally similar to other pyrrolo[1,2-a][1,4]diazepine derivatives, such as pyrrolopyrazine and indole derivatives These compounds share common features, such as nitrogen-containing heterocycles, but differ in their substituents and functional groups
Properties
CAS No. |
2408958-68-7 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-oxo-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-8-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-8-7-4-6(9(13)14)5-11(7)3-1-2-10-8/h4-5H,1-3H2,(H,10,12)(H,13,14) |
InChI Key |
KLMLWJJFDIRDFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=CN2C1)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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